molecular formula C14H12N2 B182874 7-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 885-91-6

7-Methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No. B182874
CAS RN: 885-91-6
M. Wt: 208.26 g/mol
InChI Key: ICCPXMKBWXGLLH-UHFFFAOYSA-N
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Description

7-Methyl-2-phenylimidazo[1,2-a]pyridine is a hydrogen bonding sensor developed by the Kozlowski group. This colorimetric probe has been used to assess the relative reactivity of hydrogen bonding organocatalysts as well as to measure hydrogen bond strength in pharmaceutically relevant molecules .


Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-α]pyridines has been achieved from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions . The reaction of acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) and 2-aminopyridine proceeds smoothly in the presence of Na2CO3 to form 2-phenylimidazo[1,2-α]pyridine . A novel series of imidazopyridine Schiff bases have also been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes .


Molecular Structure Analysis

The molecular formula of 7-Methyl-2-phenylimidazo[1,2-a]pyridine is C14H12N2 . The InChI code is 1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 . The Canonical SMILES is CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The molecular weight of 7-Methyl-2-phenylimidazo[1,2-a]pyridine is 208.26 g/mol . The exact mass and monoisotopic mass are 208.100048391 g/mol . The topological polar surface area is 17.3 Ų . The compound has a complexity of 235 .

Scientific Research Applications

  • Antimicrobial and Antioxidant Applications

    • Summary: A series of imidazopyridine Schiff bases have been synthesized using 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine and different aromatic aldehydes . These compounds were screened for their antibacterial and antifungal activities against bacterial strains (Pseudomonas aeruginosa and Escherichia coli) and a pathogenic fungal strain (Fusarium oxysporum f. sp. Albedinis) .
    • Methods: The compounds were synthesized by an acid-catalyzed reaction and characterized by 1H and 13C NMR spectra and LC/MS data . Their activities were evaluated using the disk diffusion method .
    • Results: Preliminary bioassay results showed that one of the synthesized compounds showed significant activity against the tested bacterial and fungal strains, while all the compounds displayed moderate antioxidant activities .
  • Treatment of Various Diseases

    • Summary: Substituted imidazo[1,2-a]pyridines, including 7-Methyl-2-phenylimidazo[1,2-a]pyridine, have been proposed for the treatment of various diseases such as cancer, cardiovascular diseases, and Alzheimer’s disease .
    • Methods: The specific methods of application or experimental procedures vary depending on the disease being treated and the specific derivative of imidazo[1,2-a]pyridine being used .
    • Results: The outcomes also vary, but several studies have shown promising results in the treatment of these diseases .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing more efficient synthesis methods and exploring further biological applications .

properties

IUPAC Name

7-methyl-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCPXMKBWXGLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351857
Record name 7-methyl-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-phenylimidazo[1,2-a]pyridine

CAS RN

885-91-6
Record name 7-methyl-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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